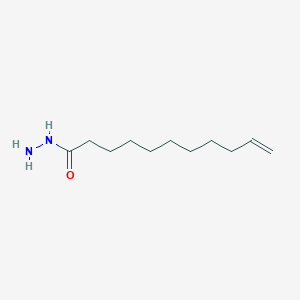

Undec-10-enohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

undec-10-enehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2H,1,3-10,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWQHDWECZBDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281974 | |

| Record name | undec-10-enohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-77-5 | |

| Record name | 10-Undecenoic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 23711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5458-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | undec-10-enohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Undec-10-enohydrazide from Undec-10-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of undec-10-enohydrazide, a valuable intermediate in the development of novel therapeutic agents. The document details the synthetic pathway from undec-10-enoic acid, presents relevant quantitative data, and outlines a detailed experimental protocol. Furthermore, it explores the potential mechanism of action for hydrazide-containing compounds, offering insights for drug development professionals.

Introduction

This compound is a fatty acid hydrazide characterized by a terminal double bond, making it a versatile building block for the synthesis of a wide range of derivatives. Fatty acid hydrazides and their subsequent derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The hydrazide functional group is a key pharmacophore that can participate in various biological interactions. This guide focuses on the direct conversion of undec-10-enoic acid to this compound, a fundamental step in the synthesis of more complex bioactive molecules.

Synthesis Pathway

The synthesis of this compound from undec-10-enoic acid is typically achieved through a two-step process. The first step involves the conversion of the carboxylic acid to a more reactive intermediate, commonly an ester, followed by hydrazinolysis.

A common and efficient method involves the esterification of undec-10-enoic acid with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst to form the corresponding ester. This ester is then reacted with hydrazine hydrate to yield the desired this compound. This two-step approach is often preferred as it can lead to higher purity of the final product compared to the direct reaction of the carboxylic acid with hydrazine.[1]

Alternatively, direct conversion of the carboxylic acid to the hydrazide can be performed, though this may sometimes result in lower purity.[1] For the purposes of this guide, the two-step synthesis via an ester intermediate is detailed.

Caption: Two-step synthesis of this compound from undec-10-enoic acid.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following table summarizes typical data for the starting material and expected ranges for the product based on the synthesis of similar fatty acid hydrazides.

| Parameter | Undec-10-enoic Acid | This compound (Expected) |

| Molecular Formula | C₁₁H₂₀O₂ | C₁₁H₂₂N₂O |

| Molecular Weight | 184.28 g/mol | 198.31 g/mol |

| Appearance | Colorless to pale yellow liquid or solid | White to off-white solid |

| Melting Point | 24.5 °C | Not consistently reported |

| Boiling Point | 275 °C (decomposes) | Not reported |

| Yield | - | >80% (based on similar syntheses) |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from undec-10-enoic acid via a methyl ester intermediate.

Materials and Equipment

-

Undec-10-enoic acid

-

Methanol (absolute)

-

Sulfuric acid (concentrated)

-

Hydrazine hydrate (80-100%)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Thin-layer chromatography (TLC) plates (silica gel)

Step 1: Synthesis of Methyl undec-10-enoate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve undec-10-enoic acid (1 equivalent) in an excess of absolute methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize the remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl undec-10-enoate.

Step 2: Synthesis of this compound

-

To a round-bottom flask containing the crude methyl undec-10-enoate (1 equivalent), add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Add a minimal amount of a suitable solvent, such as ethanol, to ensure miscibility if needed.

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with cold water or a suitable solvent.

-

If no precipitate forms, the product can be extracted from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic extracts are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Potential Mechanism of Action of Hydrazide Derivatives

Hydrazide-containing compounds have been shown to exhibit a range of biological activities, with their antimicrobial properties being of particular interest. One of the most well-studied mechanisms of action for a hydrazide drug is that of isoniazid, a frontline treatment for tuberculosis. Isoniazid is a pro-drug that is activated by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form of isoniazid then covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthase-II (FAS-II) system. The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption leads to a loss of cell wall integrity and ultimately cell death.[2][3]

While this compound itself is not an antimicrobial drug, its derivatives have been synthesized and investigated for such properties. The underlying principle of action for these derivatives could be analogous to that of isoniazid, where the hydrazide moiety plays a crucial role in the interaction with biological targets.

Caption: Proposed antimicrobial mechanism of action for hydrazide derivatives targeting mycolic acid synthesis.

Conclusion

The synthesis of this compound from undec-10-enoic acid is a straightforward yet crucial process for the development of novel compounds with potential therapeutic applications. This guide provides a detailed protocol for this synthesis, along with an overview of the potential mechanisms of action for the resulting hydrazide derivatives. The versatility of the terminal double bond in this compound allows for a wide array of chemical modifications, making it a highly valuable intermediate for researchers and drug development professionals exploring new frontiers in medicinal chemistry. Further research into the specific biological activities and mechanisms of this compound derivatives is warranted to fully exploit their therapeutic potential.

References

Undec-10-enohydrazide: A Technical Overview of its Chemical Properties, Structure, and Antimicrobial Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-10-enohydrazide is a derivative of undecylenic acid, a fatty acid recognized for its antifungal properties.[1] As a hydrazide, this compound possesses a reactive functional group that serves as a versatile scaffold in medicinal chemistry for the synthesis of various derivatives with a wide range of biological activities.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of this compound, with a focus on its role as a precursor for novel antimicrobial agents.

Chemical Identity and Structure

This compound is characterized by an eleven-carbon aliphatic chain with a terminal double bond and a hydrazide moiety. The presence of both a nucleophilic hydrazide group and a reactive alkene allows for diverse chemical modifications.

| Identifier | Value |

| IUPAC Name | undec-10-enehydrazide |

| CAS Number | 5458-77-5 |

| Chemical Formula | C11H22N2O |

| Molecular Weight | 198.31 g/mol [3] |

| Synonyms | 10-Undecenohydrazide, this compound |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Undec-10-enoic acid | C11H20O2 | 184.27 | 24.5 | 275 (decomposes) | Insoluble in water |

| 10-Undecenal | C11H20O | 168.28 | -7 | 98-100 @ 3 mmHg | 30 mg/L in water @ 20°C |

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not extensively reported in the available literature. However, the synthesis and characterization of its derivatives confirm the use of these standard analytical techniques for structural elucidation.[4] For instance, in the synthesis of N'-benzylidene derivatives of undec-10-enehydrazide, IR spectroscopy would be expected to show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and the C=C stretch of the terminal alkene (around 1640 cm⁻¹). ¹H NMR would show signals for the vinyl protons (around 4.9-5.8 ppm), the methylene group adjacent to the carbonyl, and the long aliphatic chain.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of an ester of undec-10-enoic acid (e.g., methyl undec-10-enoate) with hydrazine hydrate. This standard procedure for hydrazide formation is widely used in organic synthesis.

Materials:

-

Methyl undec-10-enoate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve methyl undec-10-enoate in ethanol.

-

To this solution, add an excess of hydrazine hydrate.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties.[5] Studies have shown that these compounds exhibit activity against a range of pathogenic microbial strains.[5] The hydrazide moiety is a key pharmacophore that can be readily modified to generate libraries of compounds for screening and optimization of antimicrobial potency.

Proposed Mechanism of Action

While the precise signaling pathways affected by this compound are not fully elucidated, molecular docking studies of its derivatives suggest a potential mechanism of action. One proposed target is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme essential for fatty acid biosynthesis in bacteria and fungi.[5] The interaction involves the aliphatic side chain of the this compound derivative inserting into a hydrophobic pocket of the enzyme, while the hydrazide moiety forms hydrogen bonds with key amino acid residues, such as Ala246 and Asn247.[5]

Another potential mechanism, extrapolated from studies on undec-10-enoic acid and its derivatives, is the chelation of iron ions.[6] Iron is a critical nutrient for microbial growth, and its sequestration by these compounds could lead to an effective antimicrobial effect.[6]

Caption: Inhibition of FabH by this compound derivatives.

Conclusion

This compound is a valuable building block in the development of new therapeutic agents, particularly in the field of antimicrobial research. Its bifunctional nature allows for the creation of diverse chemical entities. While detailed physicochemical and biological data on the parent compound are limited, studies on its derivatives highlight its potential as a scaffold for molecules that can target essential microbial pathways. Further research into the synthesis, characterization, and biological evaluation of this compound and its novel derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid

Note on CAS Number: The requested CAS number, 5458-77-5, corresponds to Undec-10-enohydrazide. However, the core requirements of the request, targeting researchers and drug development professionals with an in-depth technical guide on a pharmaceutical intermediate, strongly suggest an interest in 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid , which has the CAS number 123654-26-2 . This compound is a key intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist.[1] This guide will focus on the synthesis and characterization of the latter compound.

Introduction

4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid is a crucial building block in the pharmaceutical industry, most notably for the synthesis of Prucalopride, a medication used to treat chronic constipation.[1] The purity and characterization of this intermediate are of paramount importance for the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of its synthesis and characterization for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid is presented in the table below.

| Property | Value |

| CAS Number | 123654-26-2 |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol [2][3] |

| IUPAC Name | 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid[2] |

| Appearance | White to off-white or orange to green powder/crystal |

| Boiling Point (Predicted) | 406.5 ± 45.0 °C[4] |

| Density (Predicted) | 1.566 g/cm³[4] |

| Storage Temperature | 2-8°C (Refrigerator) |

Synthesis

Several synthetic routes for 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid have been reported. A common and effective method involves a multi-step process starting from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate.

Synthesis Workflow Diagram

Caption: A representative synthetic pathway for 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid.

Experimental Protocol: A Representative Synthesis

This protocol is a composite of several reported methods and provides a general guideline. Researchers should consult the original literature for specific details.

Step 1: Cyclization

-

To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent (e.g., THF), add triphenylphosphine and diethyl azodicarboxylate (DEAD) or a similar reagent.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

The resulting product, methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate, is often used in the next step without extensive purification.

Step 2: Chlorination

-

The crude product from the previous step is dissolved in an appropriate solvent (e.g., DMF or acetonitrile).

-

N-Chlorosuccinimide (NCS) is added portion-wise, and the reaction is stirred, often at a slightly elevated temperature, until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then typically poured into water to precipitate the chlorinated product, methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.

Step 3: Hydrolysis and Purification

-

The chlorinated intermediate is subjected to hydrolysis using a strong base, such as sodium hydroxide, in a mixture of water and an organic solvent (e.g., methanol or ethanol). This step removes both the acetyl protecting group and hydrolyzes the ester.

-

The reaction is heated to reflux for several hours.

-

After cooling, the reaction mixture is acidified with an acid, such as hydrochloric acid, to precipitate the final product.

-

The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Synthesis Data Summary

| Starting Material | Key Reagents | Product | Yield | Purity |

| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | NaOH, HCl | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid | High | >98% (HPLC) |

| Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate | 1. PPh₃, DEAD2. NCS3. NaOH, HCl | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid | Good | >97% (HPLC) |

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. The following techniques are commonly employed.

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of the synthesized compound.

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (often with an additive like formic acid or trifluoroacetic acid).

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

-

Expected Result: A major peak corresponding to the product with a purity typically exceeding 97%.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the chemical structure of the molecule.

-

¹H NMR:

-

Solvent: DMSO-d₆ or CDCl₃.

-

Expected Signals: Peaks corresponding to the aromatic proton, the two methylene groups of the dihydrofuran ring, the amine protons, and the carboxylic acid proton.

-

-

¹³C NMR:

-

Solvent: DMSO-d₆ or CDCl₃.

-

Expected Signals: Resonances for the nine distinct carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the dihydrofuran ring.

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Expected Result: A molecular ion peak corresponding to the calculated molecular weight (213.62 g/mol ) and its isotopic pattern due to the presence of chlorine.

Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Sample Preparation: KBr pellet or as a mull.

-

Expected Absorptions: Characteristic peaks for the O-H stretch of the carboxylic acid, N-H stretches of the amine, C=O stretch of the carboxylic acid, and C-O and C-Cl stretches.

Characterization Data Summary

| Technique | Data and Interpretation |

| HPLC | Purity: Typically >97%[5] |

| ¹H NMR | Provides characteristic signals for the protons in the molecule, confirming the overall structure.[6] |

| ¹³C NMR | Expected to show 9 distinct signals corresponding to the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected in the range of 165-185 ppm. Aromatic carbons are expected between 110-160 ppm. Aliphatic carbons of the dihydrofuran ring are expected at higher fields. |

| Mass Spec. | Molecular Ion Peak (M+H)⁺ at m/z ≈ 214, confirming the molecular weight. The isotopic pattern for one chlorine atom should be observed. |

| IR (cm⁻¹) | - Broad O-H stretch (carboxylic acid): ~2500-3300- N-H stretch (amine): ~3300-3500- C=O stretch (carboxylic acid): ~1680-1710- C-O stretch: ~1210-1320- C-Cl stretch: ~600-800 |

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. The provided synthetic routes are robust and lead to high-purity material. The analytical methods described are essential for confirming the structure and purity of this important pharmaceutical intermediate, ensuring its suitability for the subsequent synthesis of active pharmaceutical ingredients like Prucalopride. Researchers and drug development professionals should use this guide as a foundational resource, always referring to specific literature for detailed experimental conditions and safety precautions.

References

- 1. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]

- 2. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. 123654-26-2|4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid(123654-26-2) 1H NMR [m.chemicalbook.com]

Undec-10-enohydrazide: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Undec-10-enohydrazide in various organic solvents. The information is intended to assist researchers and professionals in drug development and other scientific fields in effectively utilizing this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide synthesizes qualitative information and provides detailed experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including its formulation into drug delivery systems and its use in chemical reactions. For a molecule like this compound, which contains both a long hydrophobic alkyl chain and a polar hydrazide group, its solubility is expected to vary significantly with the polarity of the solvent.

Solubility Profile of this compound

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility of this compound |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | High |

| Dimethylformamide (DMF) | C₃H₇NO | 38.3 | High |

| Acetonitrile | C₂H₃N | 37.5 | Moderate |

| Polar Protic Solvents | |||

| Methanol | CH₄O | 32.7 | Moderate to High |

| Ethanol | C₂H₆O | 24.5 | Moderate |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Low to Moderate |

| Toluene | C₇H₈ | 2.4 | Low |

| Hexane | C₆H₁₄ | 1.9 | Very Low |

Note: This table represents an inferred solubility profile based on the chemical structure of this compound and general solubility principles of similar compounds. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a traditional and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (pure solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

Dilution: Dilute the collected supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

High-Throughput Solubility Screening

For rapid screening of solubility in multiple solvents, a miniaturized, high-throughput approach can be employed.

Materials:

-

This compound (as a high-concentration stock solution in a solvent like DMSO)

-

A panel of organic solvents

-

96-well microplates (e.g., polypropylene for good chemical resistance)

-

Automated liquid handling system

-

Plate shaker

-

Plate reader (e.g., UV-Vis) or LC-MS system for analysis

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Solvent Dispensing: Dispense the selected organic solvents into the wells of a 96-well plate.

-

Compound Addition: Add a small, known volume of the this compound stock solution to each well.

-

Incubation: Seal the plate and shake it at a controlled temperature for a set period to allow for dissolution and equilibration.

-

Analysis: Analyze the contents of each well. This can be done by direct UV-Vis absorbance measurement if the compound has a suitable chromophore and the solvents do not interfere, or by taking an aliquot for LC-MS analysis to determine the concentration in solution.

-

Data Interpretation: The concentration of the compound in each solvent is determined and compared to the initial concentration to assess solubility.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

Relevance in Drug Discovery and Development

The assessment of solubility is a cornerstone of the drug discovery and development process. Poor solubility can lead to low bioavailability and therapeutic efficacy. Therefore, understanding the solubility of a lead compound like this compound is crucial for its advancement through the development pipeline.

The following diagram illustrates the logical relationship of solubility assessment within the broader context of drug discovery.

Caption: A diagram showing the critical placement of solubility assessment in the drug discovery pipeline.

Spectroscopic and Synthetic Profile of Undec-10-enohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undec-10-enohydrazide is a versatile bifunctional molecule incorporating a terminal alkene and a hydrazide group. This unique structure makes it a valuable building block in synthetic chemistry, particularly for the development of novel heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a detailed overview of the spectroscopic characteristics of this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a comprehensive experimental protocol for its synthesis is presented, along with a visual representation of the synthetic workflow. Due to the limited availability of published experimental spectra for this compound, this guide offers predicted data based on the analysis of structurally related compounds and established spectroscopic principles.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 5458-77-5 Chemical Formula: C₁₁H₂₂N₂O Molecular Weight: 198.31 g/mol Chemical Structure:

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 8.2 | br s | 1H | -C(O )NH- |

| ~5.72 - 5.88 | m | 1H | -CH =CH₂ |

| ~4.90 - 5.05 | m | 2H | -CH=CH₂ |

| ~3.9 - 4.1 | br s | 2H | -NH-NH₂ |

| ~2.10 - 2.20 | t | 2H | -CH₂ -C(O)- |

| ~1.98 - 2.08 | q | 2H | -CH₂ -CH=CH₂ |

| ~1.55 - 1.65 | m | 2H | -CH₂ -CH₂-C(O)- |

| ~1.20 - 1.40 | m | 10H | -(CH₂ )₅- |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~173 - 175 | C =O |

| ~139 | -CH =CH₂ |

| ~114 | -CH=CH₂ |

| ~35 - 37 | -CH₂ -C(O)- |

| ~33 - 34 | -CH₂ -CH=CH₂ |

| ~28 - 30 | -(CH₂ )n- |

| ~25 - 26 | -CH₂ -CH₂-C(O)- |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H stretch (hydrazide) |

| 3070 - 3090 | Medium | =C-H stretch (alkene) |

| 2850 - 2960 | Strong | C-H stretch (alkane) |

| 1640 - 1680 | Strong | C=O stretch (amide I) |

| 1635 - 1645 | Medium | C=C stretch (alkene) |

| 1520 - 1550 | Medium | N-H bend (amide II) |

| 910 & 990 | Medium | =C-H bend (alkene) |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 198 | [M]⁺ (Molecular Ion) |

| 167 | [M - NHNH₂]⁺ |

| 155 | [M - C₃H₅]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from undec-10-enoic acid.

Step 1: Esterification of Undec-10-enoic Acid

Objective: To convert undec-10-enoic acid to its methyl ester, methyl undec-10-enoate.

Materials:

-

Undec-10-enoic acid

-

Methanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve undec-10-enoic acid in an excess of absolute methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl undec-10-enoate.

Step 2: Hydrazinolysis of Methyl Undec-10-enoate

Objective: To convert methyl undec-10-enoate to this compound.

Materials:

-

Methyl undec-10-enoate

-

Hydrazine hydrate (80-95%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve methyl undec-10-enoate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will often precipitate from the solution upon cooling.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Mandatory Visualization

Synthesis Workflow of this compound

Unlocking the Potential of Undec-10-enohydrazide: A Technical Guide to Terminal Alkene Functionalization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undec-10-enohydrazide is a versatile bifunctional molecule poised for significant applications across various scientific disciplines, including drug development, bioconjugation, and materials science. Its unique structure, featuring a reactive terminal alkene and a nucleophilic hydrazide moiety, offers a dual handle for orthogonal chemical modifications. This technical guide provides an in-depth exploration of the potential applications stemming from the terminal alkene group. We present key reaction pathways, detailed experimental protocols for proof-of-concept functionalization, and a summary of relevant quantitative data to empower researchers in harnessing the full potential of this valuable chemical scaffold.

Introduction

The strategic incorporation of multiple reactive functional groups within a single molecule is a cornerstone of modern chemical synthesis, enabling the construction of complex molecular architectures and multifunctional materials. This compound (C11H22N2O) emerges as a compelling building block, integrating a terminal C=C double bond and a hydrazide group (-CONHNH2) at opposing ends of a flexible undecyl chain. While the hydrazide group is well-established for its role in forming stable hydrazone linkages with carbonyl compounds, the terminal alkene presents a gateway to a diverse array of chemical transformations. This guide focuses specifically on the untapped potential of the terminal alkene for innovative applications.

Core Reactivity of the Terminal Alkene

The terminal alkene of this compound serves as a versatile substrate for a multitude of addition and modification reactions. Two of the most prominent and impactful applications are Thiol-Ene "Click" Chemistry and Hydroboration-Oxidation, which allow for the introduction of new functionalities with high efficiency and selectivity.

Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a powerful and highly efficient "click" chemistry transformation that proceeds via a radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage.[1][2][3] This reaction is characterized by its high yields, rapid reaction times, tolerance of a wide range of functional groups, and typically proceeds via an anti-Markovnikov addition.[1] For this compound, this opens avenues for conjugation to cysteine-containing peptides, thiol-modified surfaces, or other thiol-bearing molecules.

Signaling Pathway for Thiol-Ene Reaction

Caption: Radical-initiated Thiol-Ene reaction mechanism.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts a terminal alkene into a primary alcohol. This anti-Markovnikov hydration provides a facile method to introduce a terminal hydroxyl group to the this compound scaffold. This newly installed alcohol can then be used for subsequent esterification, etherification, or other alcohol-specific reactions, further expanding the synthetic utility of the molecule.

Experimental Workflow for Hydroboration-Oxidation

Caption: Two-step workflow for Hydroboration-Oxidation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reactions discussed. It is important to note that these values are derived from literature for analogous terminal alkenes and hydrazide compounds, as specific data for this compound is not extensively published. These should serve as a benchmark for what can be expected when working with this molecule.

Table 1: Thiol-Ene "Click" Reaction Data

| Thiol Reactant | Alkene Substrate | Initiator | Solvent | Reaction Time | Yield (%) | Reference |

| 1-Dodecanethiol | 1-Octene | DMPA (UV, 365 nm) | THF | 10 min | >95 | [4] |

| Cysteine Peptide | Terminal Alkene Peptide | UV Irradiation | DMF | 1-4 h | 24-37 | [5] |

| Various Thiols | Various Alkenes | Sunlight/TBHP | H2O/DMF | 1-3 h | 89-92 | [6] |

Table 2: Hydrazone Ligation Data (Hydrazide Moiety)

| Hydrazine Derivative | Carbonyl Compound | Catalyst | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Yield (%) | Reference |

| 6-Hydrazinopyridyl peptide | Benzaldehyde | Aniline (10 mM) | 4.5 | 3.0 ± 0.3 | >95 | [7] |

| Aminoalkylhydrazine | Various Aldehydes | None | 7.4 | 0.23–208 | Not reported | [8][9] |

| Protein Hydrazide | α-Oxo Aldehyde Peptide | Arginine (400 mM) | 7.0 | Not reported | 69 (UV) | [10] |

Detailed Experimental Protocols

The following are representative, detailed protocols for the key reactions involving the terminal alkene of this compound.

Protocol for Thiol-Ene Conjugation to a Cysteine-Containing Peptide

Objective: To conjugate this compound to a model cysteine-containing peptide via a photo-initiated thiol-ene reaction.

Materials:

-

This compound

-

Cysteine-containing peptide (e.g., H-Cys-Gly-Gly-OH)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA)

-

N,N-Dimethylformamide (DMF), degassed

-

UV lamp (365 nm)

-

Standard laboratory glassware and magnetic stirrer

-

Reverse-phase HPLC for purification and analysis

Procedure:

-

In a quartz reaction vessel, dissolve the cysteine-containing peptide (1.0 eq) and this compound (1.2 eq) in degassed DMF to a final peptide concentration of 10 mM.

-

Add the photoinitiator, DMPA (0.1 eq), to the solution and stir until fully dissolved.

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Place the reaction vessel under a 365 nm UV lamp and irradiate with stirring at room temperature.

-

Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by LC-MS.

-

Upon completion (typically 1-4 hours, as indicated by the disappearance of starting materials), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the desired this compound-peptide conjugate.

-

Characterize the final product by mass spectrometry and NMR spectroscopy.

Protocol for Hydroboration-Oxidation to Synthesize 11-Hydroxyundecanehydrazide

Objective: To convert the terminal alkene of this compound to a primary alcohol.

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H2O2), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the BH3-THF solution (0.5 eq) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2. Caution: This addition can be exothermic.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the resulting crude alcohol by column chromatography on silica gel.

-

Characterize the final product, 11-hydroxyundecanehydrazide, by NMR spectroscopy and mass spectrometry.

Logical Relationships and Bifunctional Nature

The true power of this compound lies in its bifunctional nature, allowing for sequential or orthogonal functionalization of both the terminal alkene and the hydrazide group. This enables the synthesis of complex hetero-bifunctional molecules.

Logical Relationship of Bifunctional Reactivity

Caption: Orthogonal reactivity of this compound.

Conclusion

This compound represents a highly valuable and underutilized chemical tool. The reactivity of its terminal alkene, particularly through robust reactions like thiol-ene coupling and hydroboration-oxidation, provides a reliable means to introduce a wide range of functionalities. When coupled with the well-established chemistry of the hydrazide group, this molecule offers a powerful platform for the development of novel conjugates, probes, and materials. This guide provides the foundational knowledge and practical protocols to encourage the broader scientific community to explore and exploit the full potential of this compound in their research and development endeavors.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. For detailed safety information, please consult the Safety Data Sheet (SDS).[11][12]

References

- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Thiol-ene Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. undec-10-enehydrazide Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. echemi.com [echemi.com]

Undec-10-enohydrazide: A Versatile Precursor for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Undec-10-enohydrazide, a derivative of the naturally occurring undecylenic acid, has emerged as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its bifunctional nature, featuring a reactive hydrazide moiety and a terminal alkene group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of this compound's synthesis, physicochemical properties, and its application as a precursor in the synthesis of various biologically relevant heterocyclic compounds, including hydrazones, pyrazolones, and 1,3,4-oxadiazoles.

Physicochemical Properties and Synthesis of this compound

This compound is a stable, crystalline solid at room temperature. Its structure combines a long aliphatic chain, providing lipophilicity, with a polar hydrazide functional group capable of hydrogen bonding and nucleophilic attack.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| IUPAC Name | undec-10-enehydrazide | |

| CAS Number | 5458-77-5 | |

| Molecular Formula | C₁₁H₂₂N₂O | |

| Molecular Weight | 198.31 g/mol | |

| Melting Point | 105-110 °C |

The synthesis of this compound is typically achieved in a two-step process starting from undec-10-enoic acid, which is readily available from the pyrolysis of castor oil. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Caption: Synthesis of this compound from Undec-10-enoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl Undec-10-enoate A solution of undec-10-enoic acid (0.05 mol) in absolute ethanol or methanol (50 mL) is treated with a catalytic amount of concentrated sulfuric acid (3-4 drops). The mixture is refluxed for 7-8 hours. After completion, the excess acid is neutralized with a saturated aqueous solution of sodium bicarbonate. The ester is then extracted with diethyl ether, and the organic layer is separated, dried, and concentrated to yield the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of this compound To a solution of methyl undec-10-enoate (0.02 mol) in ethanol, hydrazine hydrate (99%) is added. The reaction mixture is refluxed for 7-8 hours. Upon cooling, the precipitated solid is filtered, washed with hexane, and recrystallized from ethanol to afford pure this compound.

Applications in Heterocyclic Synthesis

The hydrazide moiety of this compound serves as a potent binucleophile, making it an ideal starting material for the construction of various five-membered heterocyclic rings.

Synthesis of N'-Substituted Hydrazones

The condensation reaction between this compound and various aromatic aldehydes or ketones is a straightforward and efficient method to produce a library of N'-substituted undec-10-enehydrazides (hydrazones). These compounds are not only important intermediates for further cyclization reactions but also exhibit a range of biological activities, including antimicrobial properties.

Caption: General synthesis of N'-substituted hydrazones.

An equimolar mixture of this compound (0.005 mol) and a substituted aromatic aldehyde (0.005 mol) is refluxed in ethanol for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the excess solvent is evaporated. The resulting precipitate is filtered, washed with hexane, and recrystallized from ethanol to yield the pure hydrazone derivative.

Table 2: Characterization Data for Selected N'-Arylmethylene-undec-10-enehydrazide Derivatives

| Compound | R-Group (Substituent) | Yield (%) | M.p. (°C) | Key IR Bands (cm⁻¹) | ¹H NMR (δ ppm) - NH proton |

| 4 | 2-NO₂-C₆H₄ | 75 | 165-168 | 3206 (N-H), 1662 (C=O), 1573 (C=N) | 11.89 (s, 1H) |

| 5 | 3-NO₂-C₆H₄ | 70 | 170-174 | 3209 (N-H), 1664 (C=O), 1585 (C=N) | 11.85 (s, 1H) |

| 6 | 4-Cl-C₆H₄ | 85 | 190-192 | 3192 (N-H), 1658 (C=O), 1595 (C=N) | 11.63 (s, 1H) |

| 7 | 4-OH-C₆H₄ | 80 | 220-222 | 3471 (O-H), 3202 (N-H), 1649 (C=O) | 11.35 (s, 1H) |

| 8 | 3,4-(OCH₃)₂-C₆H₃ | 78 | 168-170 | 3204 (N-H), 1653 (C=O), 1597 (C=N) | 11.45 (s, 1H) |

Synthesis of Pyrazolones

This compound can react with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, to form pyrazolone heterocycles. These scaffolds are present in many pharmaceuticals with analgesic, anti-inflammatory, and antipyretic properties.

A Technical Guide to the Biological Activity Screening of Novel Undec-10-enohydrazide Derivatives

Introduction

Undec-10-enohydrazide derivatives, synthesized from undec-10-enoic acid (undecylenic acid), represent a promising class of compounds in medicinal chemistry.[1] Undecylenic acid, a naturally occurring fatty acid produced by cracking castor oil, is known for its fungicidal properties.[1][2] The derivatization of this fatty acid into hydrazide-hydrazones, which contain the characteristic azomethine moiety (–NHN=CH–), has been explored to develop novel therapeutic agents.[1] These derivatives have garnered significant interest due to their broad spectrum of potential biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties.[2][3] This technical guide provides a comprehensive overview of the synthesis, experimental screening protocols, and data evaluation for assessing the biological potential of these novel compounds.

Synthesis of this compound Derivatives

The synthesis of N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazides is typically a multi-step process that begins with undec-10-enoic acid.[1] The general workflow involves esterification, followed by conversion to the core hydrazide, and finally condensation with various aldehydes or ketones to produce the final derivatives.[1][4]

General Synthesis Protocol:

-

Esterification: Undec-10-enoic acid is refluxed in the presence of an alcohol (e.g., methanol) and a catalyst (e.g., sulfuric acid) to yield its corresponding ester.[4]

-

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate for an extended period (12-14 hours) to form the key intermediate, undec-10-enehydrazide.[1][4]

-

Condensation: Finally, an equimolar amount of undec-10-enehydrazide is refluxed with an appropriate aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of glacial acetic acid, to yield the target hydrazone derivatives.[1][5] Reaction progress is monitored using Thin Layer Chromatography (TLC).[5]

Antimicrobial and Antifungal Activity Screening

Hydrazide-hydrazone derivatives are widely investigated for their potential to combat bacterial and fungal infections.[3] Their mechanisms of action can be diverse, including the inhibition of mycolic acid synthesis, which is crucial for the cell wall of mycobacteria, or the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[5]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The results are often presented in terms of pMIC (the negative logarithm of the molar MIC value) for easier comparison.

Table 1: In Vitro Antimicrobial Activity of N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazide Derivatives (pMIC in µM/ml) [1]

| Compound Derivative Substituent | S. aureus | B. subtilis | E. coli | C. albicans | A. niger |

| H | 4.31 | 4.37 | 4.07 | 4.14 | 4.11 |

| o-NO₂ | 4.90 | 4.96 | 4.66 | 4.73 | 4.70 |

| m-NO₂ | 4.88 | 4.94 | 4.64 | 4.71 | 4.68 |

| p-NO₂ | 4.61 | 4.67 | 4.37 | 4.44 | 4.41 |

| o-Cl | 4.56 | 4.62 | 4.32 | 4.39 | 4.36 |

| p-Cl | 4.54 | 4.60 | 4.30 | 4.37 | 4.34 |

| p-OCH₃ | 4.53 | 4.59 | 4.29 | 4.36 | 4.33 |

| m-OCH₃, p-OH | 4.86 | 4.92 | 4.62 | 4.69 | 4.66 |

| Ciprofloxacin (Standard) | 5.38 | 5.42 | 5.23 | - | - |

| Fluconazole (Standard) | - | - | - | 5.26 | 5.21 |

Note: Data extracted from a study on a specific series of undec-10-enehydrazides.[1] The results indicated that derivatives with o-NO₂, m-NO₂, and m-OCH₃ groups showed significant antimicrobial activity.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The tube dilution or broth microdilution method is a standard procedure for determining the MIC of a compound against various microbial strains.[1][2]

Materials:

-

Test compounds (this compound derivatives)

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)[2]

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)[1]

-

Growth media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi)[1]

-

Sterile 96-well microtiter plates or test tubes

-

Solvent (e.g., DMSO)

-

Incubator

Procedure:

-

Stock Solution Preparation: Dissolve the test compounds and standard drugs in a suitable solvent (like DMSO) to create a high-concentration stock solution.

-

Media Preparation: Add 100 µL of sterile broth medium to each well of a 96-well plate.[5]

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, creating a concentration gradient.[5][6]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5][6]

-

Inoculation: Add a standardized volume (e.g., 10 µL) of the microbial suspension to each well, except for the sterility control well.[5]

-

Controls: Include a growth control (broth + inoculum + solvent), a sterility control (broth only), and a positive control (broth + inoculum + standard antibiotic).[5]

-

Incubation: Cover the plate and incubate at an appropriate temperature (37°C for bacteria, 25-30°C for fungi) for the required duration (18-24 hours for bacteria, 3-5 days for fungi).[5]

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[6]

Anticancer Activity Screening

Hydrazide-hydrazone derivatives are also evaluated for their potential as anticancer agents.[7] The primary goal of in vitro screening is to quantify the cytotoxic effects of a compound on various cancer cell lines and to gain insight into its mechanism of action, such as the induction of apoptosis.[7][8]

Experimental Protocol: Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and metabolic activity, providing a quantitative measure of a compound's cytotoxicity, often expressed as the half-maximal inhibitory concentration (IC₅₀).[8]

Materials:

-

Human cancer cell lines (e.g., PC-3, MCF-7, HT-29)[7]

-

Non-malignant control cell lines (e.g., HUVEC)[7]

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere by incubating for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[8]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[8]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[8]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is then determined by plotting cell viability against compound concentration.[9]

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine if a compound induces cell death via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[8]

Procedure:

-

Cell Treatment: Treat cells with the test compound, typically at its IC₅₀ concentration, for 24-48 hours.[8]

-

Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[8]

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI to the cell suspension.[8]

-

Analysis: Analyze the stained cells using a flow cytometer. The results distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Antioxidant Activity Screening

Natural phenolic compounds and their derivatives are known for their antioxidant properties, acting as free radical scavengers. The antioxidant potential of novel hydrazide derivatives can be evaluated using various in vitro assays.[10]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to assess the free radical scavenging ability of a compound.

Materials:

-

Test compounds

-

DPPH solution in methanol or ethanol

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)[10]

-

Methanol or ethanol

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture by adding a specific volume of the test compound solution (at various concentrations) to a DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The results can be expressed as an IC₅₀ value, representing the concentration required to scavenge 50% of the DPPH radicals.

Table 2: Representative Antioxidant Activity Data Presentation

| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |

| Derivative 1 | Value | Value |

| Derivative 2 | Value | Value |

| Derivative 3 | Value | Value |

| Ascorbic Acid (Standard) | Value | Value |

| Trolox (Standard) | Value | Value |

Note: This table is a template. Specific quantitative data for the antioxidant activity of this compound derivatives was not available in the provided search results, but this format is standard for presenting such findings.[10]

Conclusion

The screening of novel this compound derivatives requires a systematic approach employing a battery of standardized in vitro assays. This guide outlines the fundamental workflows for synthesis and for evaluating the antimicrobial, anticancer, and antioxidant activities of these compounds. The detailed protocols and data presentation formats provided herein serve as a resource for researchers to ensure the generation of robust, comparable, and meaningful data in the early stages of drug discovery and development. The promising results from initial antimicrobial studies suggest that this class of compounds warrants further investigation across a broader range of biological targets.

References

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]

Inherent Antimicrobial Properties of Undec-10-enohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undec-10-enohydrazide, a derivative of the naturally occurring undecylenic acid, has emerged as a scaffold of interest in the exploration of novel antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, antimicrobial activity, and potential mechanisms of action of this compound and its derivatives. The document summarizes key quantitative data, details experimental protocols for antimicrobial evaluation, and presents visual representations of synthetic and biological pathways to facilitate a deeper understanding for researchers in the field of antimicrobial drug discovery.

Introduction

The escalating threat of antimicrobial resistance necessitates the development of new chemical entities with potent and broad-spectrum antimicrobial activity.[1] Hydrazide-hydrazone derivatives have been a subject of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] The characteristic azometine group (-NHN=CH-) in hydrazones is considered crucial for their biological activity.[5]

This compound, derived from undecylenic acid, a fatty acid obtained from castor oil, represents a promising starting point for the development of new antimicrobial agents.[1][6] Its structure combines a hydrophobic aliphatic chain with a reactive hydrazide moiety, offering opportunities for a variety of chemical modifications to modulate its biological activity. This guide focuses on the inherent antimicrobial properties of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from undecylenic acid (also known as undec-10-enoic acid). The first step involves the esterification of undecylenic acid, followed by reaction with hydrazine hydrate to yield the final product.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl undec-10-enoate An ethanolic mixture of undecylenic acid (0.05 mol) is refluxed. The resulting ester is obtained by evaporating the diethyl ether layer.[1]

Step 2: Synthesis of this compound A solution of methyl undec-10-enoate (0.02 mol) and hydrazine hydrate is refluxed for 7-8 hours. The excess ethanol is then evaporated. The precipitated this compound is filtered off and recrystallized with ethanol.[1]

Inherent Antimicrobial Properties

Derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The results indicate that these compounds possess a range of antimicrobial activities.[1]

Quantitative Antimicrobial Activity Data

The antimicrobial activity of this compound derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) in μg/mL. The following table summarizes the reported MIC values for a series of these derivatives.[1]

| Compound ID | R Group | S. aureus (MIC μg/mL) | B. subtilis (MIC μg/mL) | E. coli (MIC μg/mL) | C. albicans (MIC μg/mL) | A. niger (MIC μg/mL) |

| 4 | 2-hydroxybenzylidene | 125 | 125 | 250 | 500 | 500 |

| 5 | 4-hydroxybenzylidene | 125 | 250 | 250 | 500 | 500 |

| 6 | 4-chlorobenzylidene | 62.5 | 125 | 125 | 250 | 250 |

| 7 | 3,4-dimethoxybenzylidene | 62.5 | 62.5 | 125 | 250 | 250 |

| 8 | 3,4,5-trimethoxybenzylidene | 31.25 | 62.5 | 62.5 | 125 | 125 |

| 9 | 4-hydroxy-3-methoxybenzylidene | 62.5 | 125 | 125 | 250 | 250 |

| 10 | 4-ethoxy-3-hydroxybenzylidene | 125 | 125 | 250 | 500 | 500 |

| 11 | 2,4-dihydroxybenzylidene | 125 | 250 | 250 | 500 | 500 |

| 12 | 3,4-dihydroxybenzylidene | 125 | 125 | 250 | 500 | 500 |

| 13 | 3,5-dihydroxybenzylidene | 250 | 250 | 500 | >500 | >500 |

| Standard | Ciprofloxacin | 10 | 15 | 25 | - | - |

| Standard | Fluconazole | - | - | - | 25 | 50 |

Data sourced from Kumari et al. (2025).[1]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial screening of this compound derivatives was performed using the tube dilution method to determine the Minimum Inhibitory Concentration (MIC).[1]

1. Preparation of Stock Solutions:

-

A stock solution of the test compounds is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

2. Preparation of Inoculum:

-

Bacterial strains are grown on a suitable agar medium (e.g., Mueller-Hinton Agar) and fungal strains on a medium like Sabouraud Dextrose Agar.

-

A suspension of the microorganism is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7] This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test tubes.[7]

3. Tube Dilution Assay:

-

A series of two-fold dilutions of the test compounds are made in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in test tubes.[8]

-

The prepared microbial inoculum is added to each tube.

-

A positive control (broth with inoculum) and a negative control (broth only) are included.

-

The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[5][9]

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8]

Potential Mechanism of Action

While the specific mechanism of action for this compound has not been fully elucidated, the antimicrobial activity of hydrazide-hydrazone derivatives is often attributed to several potential targets within the microbial cell.[2][10] One of the prominent proposed mechanisms is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[2][11] By binding to the active site of DNA gyrase, these compounds can disrupt the DNA supercoiling process, leading to the inhibition of bacterial growth.

Other potential mechanisms for hydrazide derivatives include the inhibition of enzymes involved in cell wall synthesis, such as glucosamine-6-phosphate synthase, or enzymes in the fatty acid synthesis pathway like enoyl-ACP reductase.[11]

Conclusion

This compound and its derivatives represent a promising class of compounds with demonstrable in vitro antimicrobial activity. The straightforward synthesis from a renewable feedstock, coupled with the potential for diverse chemical modifications, makes this scaffold an attractive starting point for further drug discovery and development efforts. Future research should focus on elucidating the precise mechanism of action, optimizing the structure for enhanced potency and broader spectrum of activity, and evaluating the in vivo efficacy and safety of lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. impactfactor.org [impactfactor.org]

- 4. [PDF] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | Semantic Scholar [semanticscholar.org]

- 5. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]

- 6. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Undec-10-enohydrazide Derivatives as Potent Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antifungal activity, and proposed mechanism of action of novel antifungal agents derived from Undec-10-enohydrazide. The following protocols and data are intended to facilitate further research and development in the field of antifungal drug discovery.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. This compound, a derivative of the naturally occurring undecylenic acid, serves as a versatile scaffold for the synthesis of a variety of hydrazone derivatives. These compounds have demonstrated significant in vitro activity against clinically relevant fungal pathogens, suggesting a promising avenue for the development of new antifungal agents.

Data Presentation

The antifungal activity of a series of synthesized N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazides was evaluated against pathogenic fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth, was determined using the tube dilution method. The results are summarized in the table below.

Table 1: Antifungal Activity of this compound Derivatives (MIC in µM/mL) [1]

| Compound ID | R | Candida albicans | Aspergillus niger |

| 4 | H | >1000 | >1000 |

| 5 | 2-NO₂ | 60.89 | 121.78 |

| 6 | 3-NO₂ | 60.89 | 60.89 |

| 7 | 4-NO₂ | 243.56 | 243.56 |

| 8 | 2-Cl | 254.91 | 509.82 |

| 9 | 4-Cl | 509.82 | >1000 |

| 10 | 2-OH | 262.90 | 525.80 |

| 11 | 4-OH | 525.80 | >1000 |

| 12 | 4-CH₃ | 531.25 | >1000 |

| 13 | 4-OCH₃ | 500.00 | >1000 |

| 14 | 3-OCH₃ | 125.00 | 125.00 |

| 15 | 2,4-di-Cl | 237.97 | 475.94 |

| 16 | 3,4-di-OCH₃ | 232.32 | 464.64 |

| 17 | 4-N(CH₃)₂ | 486.98 | 486.98 |

| 18 | CH₃ (acetophenone) | >1000 | >1000 |

| 19 | 4-Cl (acetophenone) | 461.41 | 922.82 |

| 20 | 4-Br (acetophenone) | 394.98 | 789.96 |

Experimental Protocols

Protocol 1: Synthesis of N'-substituted-benzylidene)undec-10-enehydrazide Derivatives[1]

This protocol details a three-step synthesis process starting from undec-10-enoic acid.

Step 1: Synthesis of Ethyl Undec-10-enoate (2)

-

In a round-bottom flask, dissolve 0.065 mol of undec-10-enoic acid (1) in 50 mL of absolute ethanol.

-

Add 4-5 drops of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for 8-10 hours.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the synthesized ester (2) with diethyl ether.

-

Separate the ether layer and evaporate the solvent to obtain the crude ester.

Step 2: Synthesis of Undec-10-enehydrazide (3)

-

Reflux a mixture of 0.055 mol of ethyl undec-10-enoate (2) and 0.136 mol of hydrazine hydrate in ethanol for 12-14 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

Filter the precipitate, wash with diethyl ether, and dry to obtain undec-10-enehydrazide (3).

Step 3: Synthesis of N'-(substituted-benzylidene)undec-10-enehydrazides (4-17)

-

In a flask, mix 0.005 mol of undec-10-enehydrazide (3) with an equimolar amount of the appropriate substituted aromatic aldehyde.

-

Add ethanol and reflux the mixture for 4-5 hours.

-

Monitor the reaction progress by TLC.

-

After completion, evaporate the excess ethanol.

-

Filter the resulting precipitate and wash with hexane.

-

Recrystallize the crude product from ethanol to obtain the pure target compound.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3 Adapted)[2][3][4]